molecular formula C6H4F3NO3 B13929772 4-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid

4-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid

Cat. No.: B13929772
M. Wt: 195.10 g/mol
InChI Key: LCCNUGQPLCEEQG-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxylic acid, 4-(2,2,2-trifluoroethyl)- is a chemical compound with the molecular formula C6H4F3NO3 and a molecular weight of 195.1 g/mol . This compound is part of the isoxazole family, which is known for its five-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the trifluoroethyl group at the 4-position of the isoxazole ring adds unique properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolecarboxylic acid, 4-(2,2,2-trifluoroethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Isoxazolecarboxylic acid, 4-(2,2,2-trifluoroethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxylic acid, 4-(2,2,2-trifluoroethyl)- involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown promising activity against drug-resistant Mycobacterium tuberculosis (Mtb) by inhibiting key enzymes and pathways essential for bacterial survival . The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    3-Isoxazolecarboxylic acid, 4-methyl-: Similar structure but with a methyl group instead of a trifluoroethyl group.

    3-Isoxazolecarboxylic acid, 4-ethyl-: Contains an ethyl group at the 4-position.

    3-Isoxazolecarboxylic acid, 4-phenyl-: Features a phenyl group at the 4-position.

Uniqueness

The presence of the trifluoroethyl group in 3-Isoxazolecarboxylic acid, 4-(2,2,2-trifluoroethyl)- imparts unique properties such as increased lipophilicity and stability, making it more effective in certain biological applications compared to its analogs.

Properties

Molecular Formula

C6H4F3NO3

Molecular Weight

195.10 g/mol

IUPAC Name

4-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C6H4F3NO3/c7-6(8,9)1-3-2-13-10-4(3)5(11)12/h2H,1H2,(H,11,12)

InChI Key

LCCNUGQPLCEEQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)C(=O)O)CC(F)(F)F

Origin of Product

United States

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